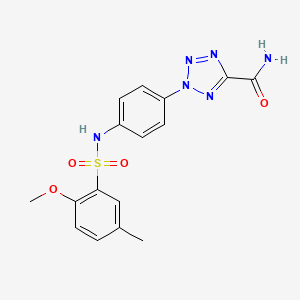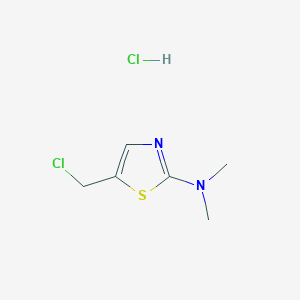![molecular formula C21H18N4O B2764315 4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 862811-61-8](/img/structure/B2764315.png)
4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a benzamide moiety linked to a phenyl group, which is further connected to a methylimidazo[1,2-a]pyrimidine ring system.
Wirkmechanismus
Target of Action
Compounds with the imidazo[1,2-a]pyridine moiety, which is present in this compound, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It’s known that compounds with the imidazo[1,2-a]pyridine moiety interact with their targets to exhibit their biological activity . For instance, some imidazo[1,2-a]pyridine derivatives have shown antimicrobial properties against Staphylococcus aureus .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridine derivatives has been reported , which could potentially influence their pharmacokinetic properties.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , indicating that they may have potent antimicrobial effects.
Action Environment
The synthesis of imidazo[1,2-a]pyridine derivatives has been reported , which could potentially be influenced by environmental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The benzamide moiety can be introduced through amide bond formation using appropriate coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent-free or green chemistry approaches are also explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their broad spectrum of biological activities, including anticancer and antimicrobial properties
Imidazo[1,2-a]pyrazines: Used in the development of chemiluminescent materials and pharmaceuticals.
Imidazo[1,2-a]pyrimidines: Similar to the compound , these are extensively studied for their medicinal chemistry applications.
Uniqueness
4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyrimidine derivatives .
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-7-9-16(10-8-14)20(26)23-18-6-3-5-17(13-18)19-15(2)25-12-4-11-22-21(25)24-19/h3-13H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAACSHJCPBMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=C(N4C=CC=NC4=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride](/img/structure/B2764235.png)
![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2764237.png)
![(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime](/img/structure/B2764238.png)


![2,5-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2764243.png)
![5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2764244.png)


![2-[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2764249.png)
![N-(4-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2764252.png)
![[3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate](/img/structure/B2764254.png)

